molecular formula C10H15N3O6 B12064092 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Cat. No.: B12064092
M. Wt: 273.24 g/mol
InChI Key: ZQVNMALZHZYKQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is a complex organic compound with significant interest in various scientific fields. This compound features a pyrimidine ring substituted with an aminomethyl group and a sugar moiety, making it structurally unique and functionally versatile.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the aminomethyl group and the sugar moiety. Key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Aminomethyl Group: This step often involves the use of aminomethylating agents such as formaldehyde and ammonia or amines.

    Attachment of the Sugar Moiety: The sugar moiety can be introduced via glycosylation reactions, typically using protected sugar derivatives and suitable catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the sugar moiety can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyrimidine ring or the sugar moiety.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles like halides or amines under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions.

Medicine

Medically, this compound is explored for its potential therapeutic applications. Its ability to interact with biological macromolecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors.

Industry

In industry, the compound’s unique properties make it useful in the development of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility allows for the creation of products with specific desired properties.

Mechanism of Action

The mechanism by which 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, modulating the activity of these proteins and influencing various biochemical pathways. The sugar moiety may enhance its solubility and cellular uptake, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-(Aminomethyl)pyrimidine-2,4-dione: Lacks the sugar moiety, making it less versatile in biological applications.

    1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione:

Uniqueness

The combination of the aminomethyl group and the sugar moiety in 5-(Aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione provides a unique set of properties that enhance its reactivity, solubility, and biological activity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds that lack these structural features.

Properties

Molecular Formula

C10H15N3O6

Molecular Weight

273.24 g/mol

IUPAC Name

5-(aminomethyl)-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O6/c11-1-4-2-13(10(18)12-8(4)17)9-7(16)6(15)5(3-14)19-9/h2,5-7,9,14-16H,1,3,11H2,(H,12,17,18)

InChI Key

ZQVNMALZHZYKQM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.